molecular formula C15H13NO5 B4936997 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid CAS No. 6624-09-5

4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

Cat. No.: B4936997
CAS No.: 6624-09-5
M. Wt: 287.27 g/mol
InChI Key: MRGAEXCMDNFHJM-UHFFFAOYSA-N
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Description

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an epoxyisoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is unique due to its specific structural features, such as the epoxyisoindoline ring system and the benzoic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-13-11-9-5-6-10(21-9)12(11)14(18)16(13)8-3-1-7(2-4-8)15(19)20/h1-4,9-12H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGAEXCMDNFHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984745
Record name 4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-09-5
Record name NSC55224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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